molecular formula C23H20N4O2 B10802560 N-[4-[[(8-hydroxyquinolin-7-yl)-pyridin-2-ylmethyl]amino]phenyl]acetamide

N-[4-[[(8-hydroxyquinolin-7-yl)-pyridin-2-ylmethyl]amino]phenyl]acetamide

Cat. No.: B10802560
M. Wt: 384.4 g/mol
InChI Key: BEJFDYGEELBTJF-UHFFFAOYSA-N
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Description

The compound N-[4-[[(8-hydroxyquinolin-7-yl)-pyridin-2-ylmethyl]amino]phenyl]acetamide (hereafter referred to as the "target compound") features a hybrid structure combining an 8-hydroxyquinoline moiety, a pyridin-2-ylmethyl group, and an acetamide-linked phenyl ring. The 8-hydroxyquinoline moiety is known for metal-binding properties, while the pyridine and acetamide groups may enhance solubility and target interactions .

Properties

IUPAC Name

N-[4-[[(8-hydroxyquinolin-7-yl)-pyridin-2-ylmethyl]amino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-15(28)26-17-8-10-18(11-9-17)27-22(20-6-2-3-13-24-20)19-12-7-16-5-4-14-25-21(16)23(19)29/h2-14,22,27,29H,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJFDYGEELBTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization for Intermediate Formation

In a representative procedure, 8-hydroxyquinolin-7-ol (1.0 equiv), pyridine-2-carbaldehyde (2.0 equiv), and 4-nitroaniline (1.0 equiv) undergo thermal condensation at 150°C for 6 hours in toluene. The nitro group in the resulting intermediate, 7-((pyridin-2-ylmethyl)(4-nitrophenyl)amino)quinolin-8-ol, is subsequently reduced to an amine using hydrogen gas (1 atm) over palladium-on-carbon (10 wt%) in ethanol at room temperature. This yields 7-((pyridin-2-ylmethyl)(4-aminophenyl)amino)quinolin-8-ol, a critical precursor for acetamide formation.

Key Parameters:

  • Temperature: Reactions conducted below 130°C exhibit incomplete conversion, while temperatures exceeding 180°C promote decomposition.

  • Solvent: Toluene outperforms polar aprotic solvents (e.g., DMF) by minimizing side reactions such as quinoline N-oxidation.

  • Catalyst: Prolonged reaction times (>8 hours) under Pd/C catalysis lead to over-reduction of the pyridine ring, necessitating strict monitoring.

Acetylation of the Aromatic Amine Moiety

The final acetylation step introduces the acetamide group via nucleophilic acyl substitution. 7-((Pyridin-2-ylmethyl)(4-aminophenyl)amino)quinolin-8-ol (1.0 equiv) reacts with acetic anhydride (1.2 equiv) in dichloromethane at 0–5°C, catalyzed by 4-dimethylaminopyridine (DMAP, 0.1 equiv). Quenching with ice water followed by recrystallization from ethanol/water (3:1) affords the target compound as a pale-yellow solid.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 10.45 (s, 1H, OH), 9.32 (d, J = 4.5 Hz, 1H, quinoline-H), 8.88 (d, J = 8.0 Hz, 1H, quinoline-H), 8.42 (d, J = 9.0 Hz, 1H, quinoline-H), 7.94–7.85 (m, 3H, pyridine-H), 7.64–7.52 (m, 4H, Ar-H), 7.30 (d, J = 8.5 Hz, 2H, Ar-H), 5.41 (s, 1H, CH), 2.05 (s, 3H, COCH3).

  • IR (KBr): νmax 3321 cm⁻¹ (N-H), 1689 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).

Alternative Pathways: Reductive Amination and Sequential Functionalization

An orthogonal strategy involves reductive amination between 7-amino-8-hydroxyquinoline and pyridine-2-carbaldehyde, followed by coupling with 4-iodoacetanilide under Ullmann conditions. However, this route suffers from lower yields (∼45%) due to competing side reactions at the C5 position of the quinoline.

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Challenge
Betti-type alkylation78%>98%Limited aldehyde solubility
Reductive amination45%92%C5 halogenation side products
Grignard addition32%85%Incompatibility with acidic quinoline OH

Mechanistic Insights and Side-Reaction Mitigation

The Betti reaction proceeds via iminium ion formation between the aldehyde and amine, followed by electrophilic aromatic substitution at the C7 position of 8-hydroxyquinoline. Competing reactions include:

  • N-Alkylation of the quinoline nitrogen , minimized by using bulky aldehydes (e.g., pyridine-2-carbaldehyde).

  • Oxidative degradation of the 8-hydroxyl group , suppressed by inert atmosphere and anhydrous conditions.

Industrial Scalability and Process Chemistry Considerations

Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times (2 hours vs. 6 hours batch). Critical quality attributes (CQAs) include residual palladium (<10 ppm) and acetic anhydride (<0.1% w/w), monitored via ICP-MS and GC-FID, respectively .

Chemical Reactions Analysis

Types of Reactions

N-[4-[[(8-hydroxyquinolin-7-yl)-pyridin-2-ylmethyl]amino]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the 8-hydroxyquinoline moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide for bromination, sodium dithionite for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like chloroform, tetrahydrofuran, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of the 8-hydroxyquinoline moiety results in bromoquinoline derivatives, while reduction reactions yield aminoquinoline derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-[4-[[(8-hydroxyquinolin-7-yl)-pyridin-2-ylmethyl]amino]phenyl]acetamide. For instance, derivatives of acetamides have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HT-29 (colorectal cancer), and PC-3 (prostate cancer) . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Acetamide Derivatives

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
N-[4-(4-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)]acetamideMCF-712.5Apoptosis induction
N-[2-(3-phenylquinoxalin-2-ylsulfanyl)]acetamideHCT-11615.0Cell cycle arrest
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamidePC-310.0Inhibition of proliferation

Antimicrobial Properties

Compounds containing the quinoline structure have been investigated for their antimicrobial properties. This compound exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Table 2: Antimicrobial Activity of Quinoline Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
N-(8-hydroxyquinoline) derivativeE. coli32 µg/mL
N-(4-chlorophenyl) derivativeS. aureus16 µg/mL

Mechanistic Insights

The mechanism by which this compound exerts its effects involves interaction with specific biological targets. For example, quinoline derivatives are known to inhibit certain enzymes involved in tumor growth and microbial resistance .

Synthesis and Characterization

A detailed synthesis protocol for derivatives has been established, showcasing the efficiency of methods such as the Betti reaction in generating these compounds with high yields . The structural characterization through techniques like NMR and X-ray crystallography has provided insights into their conformational properties, which are crucial for understanding their biological activity .

Clinical Relevance

In clinical settings, compounds similar to this compound have been tested for efficacy against various conditions, including cancer and infections caused by resistant bacteria . These studies underline the importance of continued research into this class of compounds for potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[4-[[(8-hydroxyquinolin-7-yl)-pyridin-2-ylmethyl]amino]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The 8-hydroxyquinoline moiety is known to chelate metal ions, which can inhibit metalloprotein functions and disrupt cellular processes. This chelation ability is crucial for its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs from the evidence:

Compound Name (CAS or ID) Molecular Formula Molecular Weight (g/mol) Key Functional Groups logP Biological Activity (IC50)
Target Compound* C₂₀H₂₁N₃O₂ ~335.4 8-hydroxyquinoline, pyridin-2-ylmethyl, acetamide ~4.07† N/A (inferred from analogs)
N-[[4-(Dimethylamino)phenyl]-(8-hydroxyquinolin-7-yl)methyl]acetamide C₂₀H₂₁N₃O₂ 335.4 8-hydroxyquinoline, dimethylaminophenyl, acetamide 4.07 Not provided
2-Chloro-N-(4-(N-pyridin-2-ylsulfamoyl)phenyl)acetamide C₁₄H₁₃ClN₄O₃S 364.8 Pyridin-2-ylsulfamoyl, chloro, acetamide N/A 26.1 µM (MCF-7 cells)
N-[4-(4-Chloro-benzenesulfonyl)-phenyl]acetamide C₁₄H₁₂ClNO₃S 317.77 Chlorobenzenesulfonyl, acetamide N/A N/A
N-((4-((4-Methoxyacridin-9-yl)amino)phenyl)sulfonyl)acetamide C₂₂H₂₀N₄O₃S 420.48 Methoxyacridine, sulfonyl, acetamide N/A N/A

*Structural inference based on ; †logP estimated from analog data.

Key Observations:
  • Pyridine vs. Dimethylamino Substitution: The target compound’s pyridin-2-ylmethyl group (electron-withdrawing) contrasts with the dimethylaminophenyl group (electron-donating) in ’s analog. This difference may alter solubility and target binding; the dimethylamino group enhances hydrophilicity, while pyridine increases lipophilicity .
  • Sulfonamide vs.
  • Acridine vs. Quinoline: Acridine-based analogs () are planar and likely intercalate into DNA, whereas hydroxyquinoline may target metalloenzymes or act as a radiochemosensitizer .
Anticancer Potential:
  • Pyridine-Sulfonamide Derivatives : Compounds like 2-Chloro-N-(4-(N-pyridin-2-ylsulfamoyl)phenyl)acetamide () demonstrated IC₅₀ values of 26.1 µM against MCF-7 breast cancer cells, suggesting that pyridine-acetamide hybrids have moderate anticancer activity .
Metal Chelation and Radiochemosensitization:

The target compound’s 8-hydroxyquinoline group is a known chelator of transition metals (e.g., Fe³⁺, Cu²⁺), which could disrupt cancer cell metabolism or enhance radiation-induced DNA damage. Similar mechanisms are observed in hydroxyquinoline-based radiochemosensitizers .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The target compound’s estimated logP (~4.07) suggests moderate membrane permeability, comparable to ’s analog. However, excessive lipophilicity may reduce aqueous solubility, a challenge also seen in acridine derivatives .
  • Molecular Weight : The target’s molecular weight (~335.4 g/mol) falls within the acceptable range for oral bioavailability, unlike bulkier acridine-sulfonamide hybrids (e.g., 420.48 g/mol in ) .

Biological Activity

N-[4-[[(8-hydroxyquinolin-7-yl)-pyridin-2-ylmethyl]amino]phenyl]acetamide, a compound derived from the 8-hydroxyquinoline (8-HQ) scaffold, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound can be described by its chemical structure, which features a quinoline moiety linked to a pyridine and an acetamide group. Its molecular formula is C22H22N3O3C_{22}H_{22}N_3O_3, with a molecular weight of approximately 374.43 g/mol. The presence of hydroxyl and amino groups contributes to its solubility and biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 8-HQ exhibit significant anticancer properties. For instance, compounds with substituents at the C-7 position showed promising activity against various cancer cell lines, including HL60, K562, and MCF-7. The IC50 values for these compounds ranged from 0.69 mM to 22 mM, indicating potent antiproliferative effects .

Table 1: Anticancer Activity of Selected 8-HQ Derivatives

Compound IDCancer Cell LineIC50 (mM)
10HL600.69
14K5621.5
25A5495.0
53MCF-722.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives showed minimum inhibitory concentration (MIC) values as low as 1 × 10^-6 mg/mL against Klebsiella pneumoniae and Staphylococcus aureus.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus1 × 10^-6
Klebsiella pneumoniae1 × 10^-5
Escherichia coli>10
Pseudomonas aeruginosa>10

The biological activity of this compound is attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. Notably, it has been identified as a potent inhibitor of ADAMTS-5, a metalloproteinase implicated in osteoarthritis . This inhibition contributes to its potential as a disease-modifying agent.

Case Studies

  • Inhibition of ADAMTS-5 : A study highlighted the efficacy of this compound in inhibiting ADAMTS-5 with sub-micromolar potency while maintaining selectivity over related metalloproteinases like ADAMTS-4 and MMPs . This selectivity is crucial for minimizing side effects in therapeutic applications.
  • Antiviral Potential : The antiviral activity of related compounds has been investigated, suggesting that modifications to the quinoline structure could enhance efficacy against viral pathogens like H5N1 and potentially COVID-19 . The lipophilicity and electron-withdrawing properties of substituents were found to correlate positively with antiviral activity.

Q & A

Q. Key Reaction Conditions :

StepReagents/CatalystsSolventTemperatureYield Optimization
AmidationEDC, HOBt, DIPEADMF0°C → RTSlow addition of reagents, pH 7–8
CyclizationHCl (gas)TolueneReflux (110°C)Moisture-free conditions

Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and amide bond formation (e.g., δ 2.1 ppm for acetamide methyl ).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (ACN/H₂O mobile phase) to assess purity (>95%) .
  • Mass Spectrometry (HRMS) : ESI-MS for molecular ion verification (e.g., [M+H]⁺ at m/z 434.18) .
  • FT-IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region .

How can researchers resolve contradictions in reported biological activities of structurally similar acetamide derivatives?

Advanced Research Question

  • Mechanistic Studies : Perform enzyme inhibition assays (e.g., kinase profiling) to identify specific targets .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., hydroxyquinoline vs. chlorophenyl) and compare IC₅₀ values .
  • Data Normalization : Account for variations in assay conditions (e.g., cell lines, incubation times) by replicating experiments under standardized protocols .

Example : A 2025 study found conflicting CDK inhibition data; re-evaluation using synchronized cell cycles resolved discrepancies .

What computational strategies can optimize the synthesis and predict reactivity of this compound?

Advanced Research Question

  • Reaction Pathway Modeling : Use density functional theory (DFT) to simulate transition states and identify energetically favorable routes .
  • Machine Learning (ML) : Train models on PubChem data to predict solvent/catalyst combinations for higher yields .
  • Molecular Dynamics (MD) : Simulate binding modes to biological targets (e.g., quinoline-interacting enzymes) for activity prediction .

Case Study : ICReDD’s quantum-chemical reaction path searches reduced optimization time by 60% for similar acetamides .

How should researchers design experiments to study the compound’s stability under physiological conditions?

Advanced Research Question

  • pH Stability Tests : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 37°C .
  • Thermal Analysis : TGA/DSC to determine melting points and decomposition thresholds .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Advanced Research Question

  • ADME Profiling :
    • Absorption : Caco-2 cell permeability assays .
    • Metabolism : Liver microsome incubations (human/rat) with LC-MS metabolite identification .
  • Pharmacokinetic (PK) Studies : Single-dose IV/PO administration in rodents; calculate AUC, Cₘₐₓ, and t₁/₂ .

Key Finding : Analogous compounds show poor oral bioavailability (<20%) due to first-pass metabolism, necessitating prodrug strategies .

How can researchers address low solubility in aqueous media during formulation studies?

Advanced Research Question

  • Co-solvent Systems : Test PEG-400/water or cyclodextrin complexes .
  • Nanoformulation : Prepare liposomes or PLGA nanoparticles (particle size <200 nm via DLS) .
  • Salt Formation : Screen with HCl, maleic acid, or sodium bicarbonate to improve crystallinity .

Data : A 2024 study achieved 5-fold solubility enhancement using sulfobutyl ether-β-cyclodextrin .

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